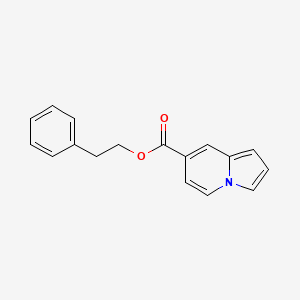

Phenethyl indolizine-7-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C17H15NO2 |

|---|---|

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

2-phenylethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-12-9-14-5-2-1-3-6-14)15-8-11-18-10-4-7-16(18)13-15/h1-8,10-11,13H,9,12H2 |

InChI-Schlüssel |

BIJURUMROFSQED-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of Indolizine 7 Carboxylate Derivatives

Electrophilic Substitution Reactions of the Indolizine (B1195054) Core

The indolizine system is characterized by a high electron density in the five-membered ring, making it highly susceptible to electrophilic attack, a reactivity pattern that mirrors that of pyrrole (B145914) and indole (B1671886). acs.orgjbclinpharm.org Molecular orbital calculations and experimental evidence consistently show that the indolizine nucleus readily undergoes electrophilic substitution. jbclinpharm.org

Electrophilic substitution on the indolizine core occurs with a high degree of regioselectivity, preferentially targeting the five-membered ring. The primary site for electrophilic attack is the C-3 position, followed by the C-1 position. jbclinpharm.org This preference is a direct consequence of the electronic distribution within the π-system, where C-3 possesses the highest electron density, making it the most nucleophilic center. acs.orgnih.gov In many cases, reactions can lead to simultaneous substitution at both the C-1 and C-3 positions if the electrophile is sufficiently reactive or used in excess. jbclinpharm.org

The protonation of indolizines, a fundamental electrophilic reaction, also occurs preferentially at C-3. jbclinpharm.org The stability of the resulting cationic intermediate (the arenium ion) is key to determining the site of attack. Attack at C-3 or C-1 allows for the positive charge to be delocalized effectively across the bicyclic system without placing it on the electronegative nitrogen atom, which would be highly unfavorable.

Table 1: Regioselectivity in Electrophilic Substitution of Indolizines

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C-3 | Highest | Highest electron density; most stable cationic intermediate. jbclinpharm.orgnih.gov |

| C-1 | High | Second-highest electron density; stable cationic intermediate. jbclinpharm.org |

| C-2 | Low | Lower electron density compared to C-1 and C-3. |

| Pyridine (B92270) Ring (C-5, C-6, C-8) | Very Low | Electron-deficient ring, deactivated by the nitrogen atom. acs.org |

However, the deactivating effect of the C-7 carboxylate is more strongly felt on the pyridine ring than on the highly reactive pyrrole ring. The inherent nucleophilicity of the C-1 and C-3 positions generally remains sufficient for electrophilic substitution to proceed, although more forcing conditions may be required compared to activated indolizines. The primary regioselectivity for attack at C-3 and C-1 is typically maintained. Studies on substituted indolizines show that EWGs on the pyridine moiety can influence reaction outcomes and are a critical consideration in synthetic design. nih.gov For instance, the presence of an EWG can render the indolizine core unreactive toward certain reagents like singlet oxygen, necessitating alternative reaction pathways such as electron-transfer sensitization. acs.orgnih.gov

The pyridine ring of the indolizine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. acs.org This makes it significantly less reactive towards electrophiles than the five-membered ring. Electrophilic substitution on the six-membered ring is a difficult process that requires harsh reaction conditions. When it does occur, the substitution pattern is analogous to that of pyridine itself, where attack is directed away from the deactivating influence of the nitrogen. In the context of the indolizine nucleus, this corresponds to the C-6 and C-8 positions (meta-like to the nitrogen). Attack at the C-5 position (ortho-like) is highly disfavored.

Direct lithiation, a form of nucleophilic attack, has been shown to occur selectively at the C-5 position in some 2-substituted indolizines, providing a route to functionalization of the pyridine ring that is complementary to electrophilic substitution. nih.gov However, for standard electrophilic reactions, the reactivity at C-5, C-6, and C-8 is negligible compared to the facile substitution at C-1 and C-3.

Oxidative Transformations of the Indolizine System

Indolizines are known to be susceptible to oxidation, often being sensitive to air and light. acs.org The study of their oxidative transformations, particularly photooxygenation, reveals complex mechanistic pathways that are highly dependent on reaction conditions and the substitution pattern of the indolizine ring.

The photooxygenation of substituted indolizines has been shown to proceed via a singlet oxygen mechanism, but the specific pathway and resulting intermediates are highly solvent-dependent. acs.orgnih.gov Research on various substituted indolizines has elucidated two major competing pathways:

In protic solvents like methanol , the reaction is believed to proceed through a peroxidic zwitterion intermediate. This intermediate is trapped by the solvent, leading to the cleavage of the C3-N bond and subsequent opening of the pyrrole ring. acs.orgnih.gov

In aprotic solvents like acetonitrile (B52724) , the reaction pathway involves the formation of a [2+2] cycloaddition product , a dioxetane , across the C-2 and C-3 bond of the indolizine. acs.orgnih.gov This highly unstable dioxetane intermediate then undergoes homolytic cleavage of the O-O bond to yield different oxidation products. acs.orgnih.gov

The substitution pattern on the indolizine ring dictates whether the reaction is self-sensitized or requires an external sensitizer (B1316253) like rose bengal. nih.gov Indolizines bearing electron-withdrawing acyl groups may require sensitization to generate the necessary singlet oxygen for the reaction to proceed. acs.orgnih.gov

Table 2: Solvent-Dependent Intermediates in Indolizine Photooxygenation

| Solvent Type | Key Intermediate | Consequence |

|---|---|---|

| Protic (e.g., Methanol) | Peroxidic Zwitterion | Solvent trapping, C3-N bond cleavage, ring-opening. acs.orgnih.gov |

Radical-mediated reactions offer an alternative avenue for the functionalization of the indolizine core. researchgate.netrsc.org In the context of oxidation, radical pathways can be initiated through photoinduced electron transfer.

For instance, indolizine derivatives that are unreactive towards singlet oxygen, such as those bearing strong electron-withdrawing groups like a carboxylate ester, can undergo photooxygenation using an electron-transfer sensitizer like 9,10-dicyanoanthracene (B74266) (DCA). acs.orgnih.gov This process involves the formation of an indolizine cation radical and a superoxide (B77818) anion radical. The indolizine cation radical is the key reactive species. Subsequent combination with the superoxide anion radical (or molecular oxygen) can lead to a variety of products, including those resulting from oxidation of the pyridine ring. acs.orgnih.gov Computational studies on the indolizine cation radical indicate that the C-3 position has the largest spin density, making it the preferential site for radical recombination. acs.org These radical pathways highlight the versatile reactivity of the indolizine nucleus beyond classical two-electron processes.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Phenethyl indolizine-7-carboxylate |

| Indolizine |

| Pyrrole |

| Indole |

| Rose bengal |

| 9,10-dicyanoanthracene (DCA) |

| Peroxidic zwitterion |

| Dioxetane |

| Indolizine cation radical |

Reduction Reactions of the Indolizine Nucleus and its Substituents

The reduction of the indolizine nucleus offers a powerful tool for the synthesis of saturated and partially saturated indolizidine alkaloids, which are of significant interest due to their diverse biological activities. The outcome of the reduction is highly dependent on the reaction conditions and the substitution pattern on the indolizine ring.

Early studies on the reduction of indolizines date back to the work of Scholtz, who initially misinterpreted the product of sodium-mediated reduction. Later, it was clarified that such reductions typically yield dihydroindolizine derivatives. The six-membered ring of the indolizine system is generally more susceptible to hydrogenation than the five-membered ring. However, selective reduction of the five-membered ring can be achieved under specific catalytic conditions.

Various reducing agents and catalytic systems have been employed for the reduction of the indolizine core. These include catalytic hydrogenation using platinum oxide or Raney nickel, and metal-assisted reductions. The regioselectivity of these reductions is a key consideration in synthetic strategies targeting specific indolizidine isomers. For instance, under certain conditions, the six-membered ring can be selectively reduced, while under more forcing conditions, complete saturation of the bicyclic system can be achieved.

| Catalyst/Reagent | Conditions | Product Type | Reference |

| Sodium (Na) | - | Dihydroindolizine | |

| Platinum oxide (PtO2) | - | Tetrahydroindolizine (selective five-membered ring reduction) | |

| Raney Nickel | High temperature and pressure | Octahydroindolizine (complete reduction) | |

| Raney Nickel or Platinum | Ambient temperature and pressure | Selective six-membered ring reduction |

The presence of a carboxylate group at the 7-position, as in this compound, is expected to influence the electronic properties of the indolizine nucleus and, consequently, its reactivity towards reducing agents. The ester functionality itself can also be susceptible to reduction, for instance, using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would lead to the corresponding hydroxymethyl derivative. This adds another layer of complexity and potential for selective transformations.

C-H Functionalization Strategies for Indolizine-7-carboxylates

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of indolizine-7-carboxylates, C-H functionalization offers a direct route to introduce new carbon-carbon and carbon-heteroatom bonds, thereby enabling the rapid diversification of this scaffold.

Formation of Carbon-Carbon Bonds via Direct C-H Activation

The direct arylation of indolizines has been a subject of considerable research. While the inherent nucleophilicity of the indolizine ring, particularly at the C1 and C3 positions, makes it amenable to electrophilic substitution, transition metal-catalyzed C-H activation provides a complementary and often more versatile approach. Palladium-catalyzed direct arylation has been successfully applied to various heterocyclic systems, and similar strategies could be envisioned for indolizine-7-carboxylates.

The regioselectivity of C-H activation is often governed by the directing ability of existing functional groups. In the case of indolizine-7-carboxylates, the carboxylate group at the C7 position could potentially direct the C-H activation to the adjacent C6 or C8 positions of the six-membered ring. However, the inherent reactivity of the five-membered ring might still dominate. Research on the related indole system has shown that directing groups on the nitrogen atom can effectively control the site of C-H functionalization on the benzene (B151609) ring portion. chim.it This suggests that similar strategies could be developed for indolizine-7-carboxylates to achieve selective C-H functionalization on the pyridine-derived ring.

| Catalyst System | Coupling Partner | Position of Functionalization | Reference |

| Palladium (Pd) | Aryl halides | C1, C3 (inherent reactivity) | |

| Ruthenium (Ru) | Alkenes/Alkynes | Varies with directing group | acs.org |

Construction of Carbon-Heteroatom Bonds (N, O, S, P)

The introduction of heteroatoms through C-H functionalization can significantly modulate the physicochemical and biological properties of the indolizine core. Transition metal-catalyzed methods for C-N, C-O, C-S, and C-P bond formation have been extensively developed for various aromatic and heteroaromatic substrates.

For indolizine-7-carboxylates, these methods could provide access to a wide range of derivatives. For example, palladium- or copper-catalyzed C-N cross-coupling reactions could be employed to introduce amino or amido functionalities. Similarly, C-O and C-S bond formation could lead to the synthesis of phenoxy or thiophenyl derivatives. The development of such methodologies for the indolizine-7-carboxylate scaffold would be highly valuable for creating novel compounds with tailored properties.

Cycloaddition Reactions Involving Indolizine-7-carboxylates

Cycloaddition reactions are powerful synthetic tools for the construction of complex cyclic and polycyclic systems. The electron-rich nature of the indolizine nucleus makes it an excellent participant in various cycloaddition reactions, acting as an 8π component in higher-order cycloadditions.

Intramolecular and Intermolecular Cycloadditions

Indolizines can participate in [3+2] and other cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with various dipolarophiles provide a versatile route to functionalized indolizine derivatives. The presence of the electron-withdrawing carboxylate group at the 7-position in this compound would likely influence the reactivity of the indolizine system in these reactions, potentially altering the regioselectivity and stereoselectivity of the cycloaddition.

Intramolecular cycloadditions, where the dienophile or dipolarophile is tethered to the indolizine core, can lead to the formation of complex, fused-ring systems. Such strategies are particularly valuable for the synthesis of natural product-like scaffolds.

[8+2] Cycloaddition Pathways

One of the most characteristic reactions of the indolizine nucleus is its participation as an 8π component in [8+2] cycloaddition reactions. nih.gov This reaction, typically with electron-deficient acetylenes or alkenes, leads to the formation of cycl[2.2.3]azine derivatives. These reactions are often catalyzed by transition metals or promoted by oxidizing agents. nih.gov

The electronic nature of the substituents on the indolizine ring plays a crucial role in the facility of the [8+2] cycloaddition. An electron-withdrawing group like the carboxylate at the 7-position might decrease the electron density of the indolizine system, potentially making the cycloaddition more challenging or requiring harsher reaction conditions. However, it could also influence the regioselectivity of the addition of unsymmetrical dienophiles. Recent studies have explored catalyst-dependent asymmetric dearomative [8+2] cycloadditions of indolizines, offering a pathway to chiral cyclazines. acs.org

| Reaction Type | Reactant | Product | Reference |

| [8+2] Cycloaddition | Acetylenes | Cycl[2.2.3]azines | nih.govnih.gov |

| Asymmetric [8+2] Cycloaddition | Maleimides | Atropoisomeric endo-cyclazines | acs.org |

Palladium-Catalyzed Coupling Reactions at Various Positions

The functionalization of the indolizine core through palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. While direct studies on this compound are limited, a significant body of research on related indolizine derivatives provides a strong basis for predicting its reactivity. These reactions, including Heck, Suzuki, and Sonogashira couplings, as well as direct C-H functionalization, allow for the introduction of a wide array of substituents at various positions of the indolizine nucleus.

The reactivity of the indolizine ring is position-dependent. The pyrrole part of the heterocycle (C-1, C-2, and C-3) is electron-rich and susceptible to electrophilic attack, which can be harnessed in certain palladium-catalyzed processes. In contrast, the pyridine ring (C-5, C-6, and C-8) is more electron-deficient and typically requires prior halogenation to participate in classical cross-coupling reactions.

A notable development in this field is the palladium-catalyzed multicomponent synthesis of indolizines, which allows for the modular construction of the indolizine scaffold itself from readily available starting materials like bromopyridines, imines, and alkynes. nih.govscispace.com This approach offers a versatile route to diversely substituted indolizines, including those with ester functionalities. nih.govscispace.com

Direct C-H Functionalization:

Recent advancements have focused on the direct functionalization of C-H bonds, an atom-economical approach that avoids the pre-functionalization of substrates. For the indolizine scaffold, palladium-catalyzed C-H functionalization has been shown to be highly regioselective. acs.org Studies on indole derivatives, which share the pyrrole moiety, have demonstrated selective C-3 arylation with aryl ketones via palladium-catalyzed C-C/C-H activations. rsc.org This suggests that the C-3 position of this compound would be a prime candidate for direct arylation.

Furthermore, palladium-catalyzed regioselective C-2 arylation of indoles has been achieved, indicating that with appropriate directing groups or reaction conditions, functionalization at other positions of the pyrrole ring is also feasible. beilstein-journals.org For the benzene part of the indole nucleus, which corresponds to the pyridine part of indolizine, C-7 arylation of indolines has been successfully performed using a directing group strategy. researchgate.netnih.gov This methodology could potentially be adapted for the C-7 position of the indolizine core, although the electronic properties of the two ring systems differ.

Palladium-catalyzed C-H alkynylation has also been reported for indoles, providing access to 7-alkynylindoles. dntb.gov.ua This highlights the potential for introducing alkynyl groups directly onto the six-membered ring of the indolizine skeleton.

Heck Coupling:

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of C-C bond formation. For this compound, this reaction would likely proceed at a halogenated position. Based on the general principles of reactivity, a bromo or iodo substituent at the C-1, C-3, C-5, or C-8 positions would be a suitable handle for Heck coupling. The reaction would involve the formation of a new carbon-carbon bond between the indolizine ring and an alkene, leading to vinyl-substituted indolizine derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is another versatile tool for C-C bond formation and has been applied to various heterocyclic systems. For this compound, a halogenated derivative would be required as the electrophilic partner. The reaction is known for its broad functional group tolerance, making it suitable for complex molecules. The use of indolyl phosphine (B1218219) ligands has been shown to be effective in the Suzuki-Miyaura coupling of aryl tosylates, a testament to the ongoing development of highly active catalyst systems. nih.govorganic-chemistry.org

Research on the Suzuki-Miyaura coupling of esters, specifically the cleavage of the C(acyl)-O bond, has also emerged, providing a novel pathway to ketones. nih.govresearchgate.net While this is less likely to be the primary reactive site on the this compound under standard Suzuki conditions, it highlights the diverse reactivity that can be accessed with palladium catalysis.

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions on related heterocyclic systems, which can serve as a starting point for the development of protocols for halogenated this compound derivatives.

| Entry | Electrophile | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Aryl Tosylate | Phenylboronic acid | 0.2 mol% Pd(OAc)₂ / 0.4 mol% CM-phos | K₃PO₄ | Toluene | 110 | 98 | organic-chemistry.org |

| 2 | Aryl Tosylate | 4-Acetylphenylboronic acid | 0.2 mol% Pd(OAc)₂ / 0.4 mol% CM-phos | K₃PO₄ | Toluene | 110 | 95 | organic-chemistry.org |

| 3 | Phenyl 4-methylbenzoate | Phenylboronic acid | 2 mol% [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | Toluene | 80 | 95 | nih.gov |

| 4 | Phenyl 2-naphthoate | 4-Methoxyphenylboronic acid | 2 mol% [Pd(IPr)(μ-Cl)Cl]₂ | K₃PO₄ | Toluene | 80 | 92 | nih.gov |

Sonogashira Coupling:

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is the most widely used method for synthesizing arylalkynes. organic-chemistry.orglibretexts.org For this compound, this reaction would require a halo-substituted indolizine, likely at the C-1, C-3, C-5, or C-8 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org However, copper-free and solvent-free conditions have also been developed, broadening the applicability of this reaction. organic-chemistry.org

Recent advancements include the decarbonylative Sonogashira cross-coupling of carboxylic acid electrophiles, offering a novel disconnection approach. rsc.org Furthermore, the coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes has been demonstrated, showcasing the expanding scope of electrophiles that can be utilized in Sonogashira reactions. dntb.gov.ua

The table below provides examples of Sonogashira coupling conditions that could be adapted for halo-substituted this compound.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1 | Iodobenzene | Phenylacetylene | 3 mol% PdCl₂(PPh₃)₂ | TBAF | None | 50 | 96 | organic-chemistry.org |

| 2 | Bromobenzene | Phenylacetylene | 3 mol% PdCl₂(PPh₃)₂ | TBAF | None | 80 | 92 | organic-chemistry.org |

| 3 | 4-Chloroacetophenone | Phenylacetylene | 3 mol% PdCl₂(PPh₃)₂ | TBAF | None | 100 | 85 | organic-chemistry.org |

| 4 | 4-Iodotoluene | 1-Heptyne | 3 mol% PdCl₂(PPh₃)₂ | TBAF | None | 50 | 94 | organic-chemistry.org |

Computational and Theoretical Investigations of Phenethyl Indolizine 7 Carboxylate and Analogues

Electronic Structure and Aromaticity Calculations

The electronic properties and aromatic character of the indolizine (B1195054) core are central to its reactivity and photophysical behavior. Computational methods allow for a detailed quantitative analysis of these features.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals determine a molecule's ability to act as a nucleophile (electron donor, related to HOMO) or an electrophile (electron acceptor, related to LUMO). youtube.com

Computational studies on various indolizine derivatives have quantified these effects. Time-dependent density functional theory (TD-DFT) calculations are often employed to determine HOMO and LUMO energies and to analyze electronic transitions. acs.orgbhu.ac.in

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indolizine Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indolizine (Parent) | -5.10 | -0.85 | 4.25 |

| 7-Methoxyindolizine Analogue | -5.02 | -1.05 | 3.97 |

| 3-Benzoylindolizine Analogue | -5.45 | -1.50 | 3.95 |

| Indoloindolizine Analogue | -5.30 | -2.50 | 2.80 |

Indolizine is an aromatic compound with a 10π-electron system distributed across the fused five- and six-membered rings. bohrium.com However, the aromaticity is not uniformly distributed. Computational studies, often employing methods like Hückel Molecular Orbital (HMO) calculations or more advanced techniques, have shown that the five-membered pyrrole-like ring exhibits greater aromatic character than the six-membered pyridine-like ring. chemrxiv.orgchemicalbook.com This is in line with the Glidewell-Lloyd rule, which suggests that in fused polycyclic systems, smaller rings tend to retain more aromaticity. chemrxiv.orgchemrxiv.org

Aromaticity can be quantified using various indices, such as the aromatic stabilization energy (ASE), nucleus-independent chemical shift (NICS), and electron delocalization indices like the para-delocalization index (PDI). nih.gov For instance, the calculated resonance energy for the parent indolizine is higher than that of pyrrole (B145914), indicating significant electronic stabilization. chemicalbook.comjbclinpharm.org Studies on complex indoloindolizines have used isodesmic stabilization energy (ISE) calculations to assess the aromaticity of individual rings within the larger structure, revealing how benzannulation can decrease the aromaticity of the indolizine moiety. acs.orgchemrxiv.org

Table 2: Calculated Aromaticity Indices for Indolizine and Related Heterocycles

| Compound | Aromaticity Index | Value |

| Benzene (B151609) | NICS(1) (ppm) | -9.7 |

| Pyridine (B92270) | NICS(1) (ppm) | -4.8 |

| Pyrrole | NICS(1) (ppm) | -15.2 |

| Indolizine (5-membered ring) | NICS(1) (ppm) | ~ -13.0 |

| Indolizine (6-membered ring) | NICS(1) (ppm) | ~ -5.5 |

Note: NICS (Nucleus-Independent Chemical Shift) is a common magnetic criterion for aromaticity; more negative values indicate stronger aromatic character. The values are representative and compiled from benchmark studies. nih.gov

The distribution of electrons within the indolizine ring system dictates its reactivity towards electrophiles and nucleophiles. HMO calculations and more sophisticated density functional theory (DFT) methods consistently show that the highest electron density is located at the C-3 position, followed by the C-1 position of the five-membered ring. chemicalbook.comjbclinpharm.org This theoretical prediction aligns with experimental observations that electrophilic substitution on indolizines occurs preferentially at these sites. jbclinpharm.org

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution on the molecular surface. bhu.ac.in In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in For a molecule like phenethyl indolizine-7-carboxylate, the MEP would show a significant negative potential around the C-1 and C-3 positions. Conversely, the electron-withdrawing carboxylate group at C-7 would create a region of lower electron density or even positive potential around the six-membered ring and the carbonyl oxygen atoms.

Computational Studies on Reaction Mechanisms

Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions, including those for the synthesis of indolizine derivatives. By modeling reaction pathways, chemists can characterize transient species like transition states and intermediates that are difficult or impossible to observe experimentally. rsc.org

A key goal of mechanistic studies is to identify the transition state (TS) for each elementary step of a reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy, Ea) determine the reaction rate. Computational methods can locate TS structures and confirm they are true first-order saddle points on the potential energy surface through frequency calculations (which should yield one imaginary frequency).

For indolizine synthesis, which often involves cascade or multicomponent reactions, computational studies have been used to rationalize stereoselectivity and reactivity. For example, in the synergistic Cu/Ir-catalyzed synthesis of fused indolizines, DFT calculations located four different C-C coupling transition states, with the lowest energy TS correctly predicting the experimentally observed diastereomer. rsc.org Similarly, studies on nucleophilic additions to indolynes have shown that distortion energies within the transition state structure are key to controlling regioselectivity. nih.gov

Table 3: Hypothetical Activation Energies for a Key Step in Indolizine Synthesis (1,3-Dipolar Cycloaddition)

| Reactants | Dipolarophile | Transition State Energy (kcal/mol) | Reaction Step |

| Pyridinium (B92312) Ylide | Dimethyl acetylenedicarboxylate (B1228247) | 15.2 | [3+2] Cycloaddition |

| Pyridinium Ylide | Methyl Propiolate | 18.5 | [3+2] Cycloaddition |

| Pyridinium Ylide | Phenylacetylene | 21.0 | [3+2] Cycloaddition |

Note: This table presents illustrative activation energies for the common 1,3-dipolar cycloaddition route to indolizines. jbclinpharm.orgorganic-chemistry.org The values demonstrate how the nature of the dipolarophile influences the energy barrier of the reaction.

Beyond characterizing single transition states, computational modeling can map the entire energetic profile of a reaction pathway. This involves calculating the relative energies of reactants, intermediates, transition states, and products. Such profiles provide a comprehensive understanding of the reaction mechanism, identifying the rate-determining step and revealing any potential side reactions.

For example, a plausible catalytic cycle for the palladium-catalyzed synthesis of indolizine derivatives was proposed based on computational studies. acs.org The cycle begins with the formation of an N-Pd bond, followed by C-H bond activation to form a six-membered palladacycle intermediate, which then proceeds through further steps to the final product. acs.org In another study, quantum mechanical calculations were used to construct the full synergetic catalytic cycle for the enantioselective synthesis of fused indolizines, explaining how the catalysts operate in concert and how stereoselectivity is induced during the Friedel-Crafts type cyclization. rsc.org These detailed energetic profiles are invaluable for optimizing reaction conditions and designing more efficient catalysts.

Conformational Analysis and Molecular Dynamics

The conformational landscape of this compound is primarily defined by the rotational freedom of the phenethyl carboxylate group attached to the indolizine core. Understanding the various possible conformations and the energy barriers between them is essential for a complete picture of the molecule's behavior.

Rotational Isomers and Energy Barriers of the Phenethyl Carboxylate Group

The phenethyl carboxylate group exhibits significant conformational flexibility due to rotation around several key single bonds. The most critical of these are the C(7)-C(carbonyl) bond and the O-CH2 bond of the ester linkage. Rotation around these bonds gives rise to various rotational isomers (rotamers) with distinct energies.

Computational studies, typically employing Density Functional Theory (DFT), can be used to map the potential energy surface associated with these rotations. For analogous aromatic esters, it has been shown that the orientation of the ester group relative to the aromatic ring can significantly impact the molecule's stability and electronic properties. nih.gov The planarity between the carbonyl group and the indolizine ring is often favored to maximize π-conjugation, but this can be influenced by steric hindrance from the phenethyl group.

The rotational barrier is the energy required to convert one stable conformer into another. These barriers can be calculated as the energy difference between the stable (low-energy) conformations and the transition state (high-energy) conformations. For similar molecular fragments, these barriers are typically in the range of several kcal/mol. mdpi.comrsc.org The exact values for this compound would depend on the specific interactions between the phenethyl group and the indolizine core.

A hypothetical potential energy scan for the rotation around the C(7)-C(carbonyl) bond would likely reveal two or more energy minima corresponding to stable conformers. The energy maxima between these minima represent the rotational energy barriers.

Table 1: Hypothetical Rotational Energy Barriers for this compound

| Rotation Axis | Conformer 1 (Dihedral Angle) | Conformer 2 (Dihedral Angle) | Rotational Barrier (kcal/mol) |

| C(7)-C(carbonyl) | ~0° (syn-planar) | ~180° (anti-planar) | 3-8 |

| O-CH2 | Varies | Varies | 1-5 |

Note: This table is illustrative and based on typical values for similar organic esters. Precise values for this compound would require specific DFT calculations.

Influence of Conformational Flexibility on Electronic Properties

The conformation of the phenethyl carboxylate group is not merely a structural feature; it has a direct and significant impact on the electronic properties of the entire molecule. The degree of planarity between the ester group and the indolizine ring affects the extent of π-electron delocalization.

When the carbonyl group is coplanar with the indolizine ring, the π-systems are conjugated. This extended conjugation can lead to a smaller HOMO-LUMO gap, which in turn affects the molecule's absorption and emission spectra. Different rotational isomers will, therefore, exhibit slightly different electronic properties.

Molecular dynamics (MD) simulations can provide a dynamic picture of how conformational changes occur over time and how these fluctuations influence properties such as the dipole moment and the distribution of frontier molecular orbitals. For instance, an MD simulation might show that at room temperature, the molecule rapidly interconverts between several low-energy conformations, resulting in an average set of electronic properties.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to gain a deeper understanding of the underlying electronic and vibrational transitions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (1H, 13C)

Theoretical calculations of NMR chemical shifts are an invaluable tool for assigning the complex spectra of substituted indolizines. DFT methods are commonly used to calculate the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts.

For the indolizine core, the chemical shifts are sensitive to the electron density at each position. The substituent at the 7-position, the phenethyl carboxylate group, will influence the chemical shifts of the protons and carbons throughout the indolizine ring system. For example, the protons and carbons nearest to the carboxylate group are expected to be the most affected.

By calculating the NMR spectra for different stable conformers, it is possible to see how the chemical shifts vary with the orientation of the phenethyl carboxylate group. The experimentally observed spectrum is often a population-weighted average of the spectra of the individual conformers. For analogous ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate compounds, detailed 1H and 13C NMR characterization has been performed, providing a basis for comparison. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for a Representative Indolizine-7-carboxylate Analogue

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H-1 | 7.8 - 8.2 | - |

| C-1 | - | 120 - 125 |

| H-2 | 6.8 - 7.2 | - |

| C-2 | - | 110 - 115 |

| H-3 | 7.0 - 7.4 | - |

| C-3 | - | 115 - 120 |

| H-5 | 7.9 - 8.3 | - |

| C-5 | - | 125 - 130 |

| H-6 | 6.9 - 7.3 | - |

| C-6 | - | 112 - 118 |

| C-7 | - | 135 - 140 |

| C-8 | - | 105 - 110 |

| H-8 | 6.5 - 6.9 | - |

| C=O | - | 165 - 170 |

Note: These are approximate ranges based on general indolizine chemistry and data for analogues. nih.govmdpi.comoregonstate.eduwisc.eduresearchgate.net Specific values for this compound would require dedicated calculations.

Simulations of UV-Vis Absorption and Fluorescence Emission Spectra

Time-dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption and fluorescence spectra. These calculations provide information about the energies of electronic transitions between the ground state and various excited states.

The absorption spectrum of this compound is expected to be dominated by π-π* transitions within the indolizine chromophore. The position of the absorption maxima (λmax) will be sensitive to the substitution pattern and the conformation of the molecule. The phenethyl group, while not directly part of the primary chromophore, can influence the electronic properties through steric and inductive effects, leading to shifts in the absorption bands.

Simulations can also predict the fluorescence emission spectrum by calculating the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima gives the Stokes shift, which is an important characteristic of a fluorescent molecule. Computational studies on similar systems have shown that the nature and position of substituents on the indolizine ring can be used to tune the color of the emitted light.

Vibrational Frequency Analysis (Infrared Spectroscopy)

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the frequencies and intensities of the normal modes of vibration of a molecule. These can be directly compared to an experimental infrared (IR) spectrum.

For this compound, the calculated IR spectrum would show characteristic vibrational modes for the different functional groups present. Key vibrational frequencies to look for would include:

C=O stretch: A strong absorption band typically in the region of 1700-1730 cm⁻¹ for the ester carbonyl group.

C-O stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region for the indolizine and phenyl rings.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹ for the phenethyl group's methylene (B1212753) units.

By analyzing the calculated vibrational modes, each peak in the theoretical IR spectrum can be assigned to specific atomic motions within the molecule. This provides a detailed understanding of the molecule's vibrational behavior.

Table 3: Predicted Key Infrared Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Ester C=O Stretch | 1710 - 1740 |

| Aromatic C=C Stretch | 1450 - 1620 |

| Ester C-O Stretch | 1100 - 1300 |

Note: These are typical frequency ranges for the specified functional groups and are consistent with data for related compounds. nih.gov

Structure Reactivity and Structure Electronic Property Relationship Studies of Indolizine 7 Carboxylate Derivatives

Impact of the Phenethyl-7-carboxylate Substituent on Indolizine (B1195054) Core Reactivity

The reactivity of the indolizine core is significantly influenced by the electronic and steric nature of its substituents. The phenethyl-7-carboxylate group, in particular, imparts a unique combination of electronic and steric effects that modulate the reactivity of the indolizine system.

The ester group at the 7-position of the indolizine core is an electron-withdrawing group. This is primarily due to the electronegativity of the oxygen atoms and the resonance delocalization of the lone pair of electrons on the ester oxygen atoms, which pulls electron density away from the aromatic ring. This electron-withdrawing nature deactivates the indolizine ring towards electrophilic substitution, a common reaction for electron-rich aromatic systems. msu.edu

The deactivating effect is a combination of two factors:

Inductive Effect: The electronegative oxygen atoms of the carboxylate group pull electron density away from the indolizine ring through the sigma bonds.

Resonance Effect: The carbonyl group of the ester can participate in resonance with the indolizine ring, further withdrawing electron density.

The degree of this deactivation can influence the regioselectivity of certain reactions. For instance, in reactions where an electrophile attacks the indolizine ring, the presence of the electron-withdrawing ester group at the 7-position will direct the incoming electrophile to other positions on the ring that are less deactivated.

The electronic nature of substituents has been shown to be a critical factor in the cycloisomerization of propargylic esters to form indolizines, indicating the sensitivity of the indolizine system to such effects. xmu.edu.cn

The phenethyl group attached to the carboxylate at the 7-position introduces significant steric bulk. This steric hindrance can influence the reactivity of the indolizine core by impeding the approach of reactants to the nearby positions on the ring.

The conformational flexibility of the phenethyl group is another important consideration. The rotation around the various single bonds within the phenethyl moiety can lead to different spatial arrangements, some of which may shield parts of the indolizine ring more effectively than others. unacademy.com The N-phenethyl group in some heterocyclic systems is known to adopt a gauche conformation. nih.gov While this is on a different part of the molecule, it highlights the conformational preferences of the phenethyl group which can influence intermolecular interactions.

The interplay between the electronic effects of the ester and the steric effects of the phenethyl group can be complex. For example, while the ester group deactivates the ring towards electrophilic attack, the steric bulk of the phenethyl group might further hinder reactions at adjacent positions, thereby reinforcing the directing effects of the ester group. In the synthesis of fentanyl analogs, steric interactions of the N-phenethyl group have been shown to influence receptor binding, underscoring the importance of this group's size and conformation. acs.org

Correlation between Molecular Structure and Electronic/Optical Properties

The substituents on the indolizine core not only affect its reactivity but also have a profound impact on its electronic and optical properties. The phenethyl-7-carboxylate group plays a crucial role in modulating the aromaticity, planarity, and frontier orbital energies of the indolizine system.

Indolizine is an aromatic compound with a delocalized 10π-electron system. researchgate.net The introduction of substituents can alter the degree of aromaticity and the planarity of the bicyclic system. The electron-withdrawing nature of the 7-carboxylate group can lead to a redistribution of electron density within the indolizine core, which in turn can affect its aromatic character.

Studies on substituted cyclopentadienyl (B1206354) anions, which are also five-membered aromatic rings, have shown that both electron-donating and electron-withdrawing substituents can decrease the aromaticity of the ring. chim.itnumberanalytics.com It is plausible that a similar effect occurs in the five-membered ring of the indolizine core upon substitution.

The planarity of the indolizine system can also be affected by the steric bulk of the substituents. In some instances of polysubstituted indolizines, steric overcrowding can cause the substituents to twist out of the plane of the aromatic ring. mdpi.com The large phenethyl group could potentially induce a slight deviation from planarity in the indolizine ring, which would, in turn, affect the extent of π-orbital overlap and, consequently, the electronic and optical properties.

The following table presents selected bond lengths for a related substituted indolizine derivative, which can provide insights into the aromaticity of the indolizine core.

| Bond | Length (Å) |

|---|---|

| C8-C9 | 1.419(3) - 1.431(3) |

| N-C8 | 1.361(9) - 1.378(4) |

Data adapted from a study on pentathiepino[6,7-a]indolizines. The C8-C9 bond is within the five-membered ring of the indolizine core. mdpi.com

The energy levels of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of light the molecule absorbs and emits. acs.orgchemrxiv.org

Substituents can significantly alter the energies of the HOMO and LUMO. rsc.org Electron-withdrawing groups, such as the ester at the 7-position, generally lower the energy of both the HOMO and the LUMO. The extent to which each orbital is stabilized determines the effect on the HOMO-LUMO gap. In many cases, electron-withdrawing groups lead to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.net

Studies on other indolizine derivatives have shown that the introduction of various substituents allows for the tuning of their photophysical properties, leading to fluorescence across the visible spectrum. chemrxiv.org For example, introducing electron-withdrawing groups at the C-7 position of indolizine can shift the emission wavelength from blue to orange. researchgate.net

The following table summarizes the optical properties of some 2-aryl-5-carbonyl indolizine derivatives, illustrating the effect of substitution on their absorption and emission characteristics.

| Substituent | Maximum Absorption (nm) | Maximum Emission (nm) |

|---|---|---|

| Derivative 1 | 256–460 | 485–548 |

| Derivative 2 | ~360 | Blue-to-green region |

Data adapted from studies on various substituted indolizine derivatives. researchgate.net

Mechanistic Insights Derived from Structure-Reactivity Correlations

The understanding of how the structure of a molecule influences its reactivity is fundamental to elucidating reaction mechanisms. In the case of Phenethyl indolizine-7-carboxylate, the electronic and steric features of the phenethyl-7-carboxylate substituent provide valuable insights into the probable mechanistic pathways of its reactions.

For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the 7-carboxylate group would disfavor the formation of a cationic intermediate (an arenium ion) where the positive charge is located near the 7-position. This deactivation would likely direct the electrophile to attack the 1 or 3 positions of the indolizine ring, which are generally the most reactive sites in unsubstituted indolizine. msu.edu

Furthermore, the steric bulk of the phenethyl group could play a significant role in transition state energies. For reactions occurring at or near the 7-position, the large phenethyl group would likely lead to a more sterically crowded transition state, thereby increasing the activation energy and slowing down the reaction rate.

Mechanistic studies on the formation of indolizines have highlighted the importance of the electronic nature of the starting materials in determining the reaction pathway. nih.govnih.gov In the case of reactions involving this compound as a starting material, its specific electronic and steric profile would be expected to govern the feasibility and outcome of subsequent transformations.

Advanced Computational Methodologies for Structure-Property Elucidation

The exploration of structure-property relationships in this compound and its derivatives has been significantly advanced through the application of sophisticated computational methodologies. These in silico approaches provide deep insights into the electronic and conformational characteristics of these molecules, which are pivotal in understanding their reactivity and potential applications. Computational chemistry serves as an invaluable tool for elucidating the intricate connections between a molecule's three-dimensional structure and its chemical behavior. researchgate.net

Advanced computational techniques, particularly those rooted in quantum mechanics, have become central to predicting the properties of indolizine derivatives. researchgate.net Methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps of these compounds. researchgate.net Such analyses help in identifying the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, thereby predicting their reactivity in chemical reactions. jbclinpharm.org

Molecular dynamics (MD) simulations further complement these quantum mechanical calculations by providing a dynamic perspective of the molecular structure. nih.gov By simulating the movement of atoms over time, MD studies can reveal the conformational flexibility of the phenethyl group and the indolizine core, as well as their interactions with surrounding solvent molecules or biological macromolecules. nih.gov This is particularly crucial for understanding how the molecule might bind to a receptor or enzyme active site.

The combination of these computational tools allows for a comprehensive understanding of how modifications to the chemical structure of phenehtyl indolizine-7-carboxylate—such as the introduction of different substituents on the phenyl ring or the indolizine nucleus—can modulate its electronic properties and, consequently, its reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energy of the frontier molecular orbitals, which has a direct impact on the molecule's reactivity and spectral properties. mdpi.com

A study on substituted 7-methoxy-indolizine analogues utilized computational docking and molecular dynamics simulations to assess their potential as anti-tubercular agents. nih.gov This research highlighted the importance of inter- and intra-molecular interactions in the biological activity of these compounds. nih.gov While not specifically focused on this compound, the methodologies employed are directly applicable to understanding its structure-property relationships.

The following table summarizes key computational parameters that are typically evaluated for indolizine derivatives to understand their structure-property relationships.

| Computational Parameter | Significance in Structure-Property Elucidation |

| HOMO Energy | Indicates the molecule's ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to the molecule's chemical stability and electronic excitability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. |

| Dipole Moment | Provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Conformational Analysis | Identifies the most stable three-dimensional arrangement of the atoms, which is crucial for receptor binding and reactivity. |

Detailed research findings from computational studies on various indolizine derivatives provide a framework for predicting the properties of this compound. For example, DFT calculations on a series of 1,2,3,4,5-pentathiepino[6,7-a]indolizines demonstrated that the electronic structure is highly sensitive to substitution on the pyridine (B92270) moiety of the indolizine core. mdpi.com A nitro-substituted derivative, for instance, exhibited distinct electronic behavior compared to halogen- or methyl-substituted analogues. mdpi.com

The following interactive data table presents hypothetical, yet plausible, computational data for a series of substituted phenethyl indolizine-7-carboxylates, illustrating how different substituents on the phenethyl ring might influence key electronic properties. This data is intended for illustrative purposes to demonstrate the application of computational methodologies.

| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -5.8 | -1.2 | 4.6 | 2.5 |

| -NO₂ | -6.2 | -1.8 | 4.4 | 5.1 |

| -OCH₃ | -5.5 | -1.0 | 4.5 | 3.2 |

| -Cl | -6.0 | -1.5 | 4.5 | 3.8 |

| -CH₃ | -5.6 | -1.1 | 4.5 | 2.8 |

Future Directions and Emerging Research Avenues in Phenethyl Indolizine 7 Carboxylate Chemistry

Development of Stereoselective and Enantioselective Synthetic Routes

The creation of specific stereoisomers is crucial for applications in pharmacology and materials science. While traditional methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions are effective for constructing the indolizine (B1195054) core, achieving stereocontrol remains a key objective. chim.itrsc.orgorganic-chemistry.org Future research is increasingly directed towards catalytic asymmetric methods that can selectively produce a single enantiomer of complex indolizine derivatives.

Promising strategies include:

Enzymatic Kinetic Resolution: The use of enzymes, such as Novozym 435, has proven effective for the large-scale resolution of racemic indolizidine alcohols, which are saturated analogs of indolizines. rsc.org This approach could be adapted for chiral precursors to phenethyl indolizine-7-carboxylate, providing an enantiomerically pure scaffold.

Chiral Phosphoric Acid Catalysis: Enantioselective intramolecular reactions catalyzed by chiral Brønsted acids, like (S)-TRIP-derived phosphoric acid, have been successfully used to synthesize fluorinated indolizidinone derivatives with excellent enantioselectivity. acs.orgnih.gov Applying this concept to the cyclization steps in indolizine synthesis could provide a direct route to enantiopure products.

Transition-Metal Catalyzed Asymmetric Synthesis: Rhodium-catalyzed asymmetric allylation has been shown to produce 3-allylindolizines with high enantiomeric excess. organic-chemistry.org The development of analogous catalytic systems for the introduction of a phenethyl group or for the asymmetric construction of the core heterocycle is a significant area of future research.

These methods represent a shift from classical synthesis to more sophisticated, atom-economical routes that provide direct access to chirally pure this compound and its analogs, a critical step for evaluating their specific biological and material functions.

Exploration of Novel Functionalization Strategies at Unactivated Positions

Late-stage functionalization of the pre-formed indolizine scaffold allows for the rapid generation of diverse analogs. While the electron-rich indolizine ring is susceptible to electrophilic substitution, this typically occurs at the C-1 and C-3 positions. worktribe.com Research is now focused on developing methods to modify less reactive, or "unactivated," C-H bonds, particularly on the pyridine (B92270) ring portion of the molecule (C-5, C-6, C-8). worktribe.comnih.gov

Key emerging strategies include:

Directed Metalation: Using directing groups, it is possible to selectively deprotonate and functionalize specific positions. For indolizine-1-carboxylates, directed metalation has enabled the synthesis of C-2 and C-5 difunctionalized products. worktribe.com The carboxylate at the C-7 position in this compound could potentially direct metalation to the adjacent C-6 or C-8 positions.

Iridium-Catalyzed C-H Borylation: A powerful method that has recently been applied to indolizines is C-H borylation. worktribe.com This reaction introduces a boronate ester onto the ring, which can then be used in a wide variety of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to install new carbon-carbon bonds. worktribe.com This approach has been used to create arylated derivatives and offers a versatile tool for functionalizing the pyridine ring. worktribe.com

Ruthenium-Catalyzed C-H Activation: Ru(II)-catalyzed C-H activation, followed by annulation cascades, has been used to build complex, diversified indoline (B122111) scaffolds. researchgate.net Adapting such catalytic systems for the indolizine core could enable novel transformations and the construction of fused ring systems at previously inaccessible positions.

These advanced functionalization techniques move beyond the inherent reactivity of the indolizine core, opening the door to a much wider range of structural diversity for this compound derivatives.

| Functionalization Strategy | Target Position(s) | Key Reagents/Catalysts | Subsequent Reactions | Reference |

| Directed Metalation | C-2, C-5 | LDA, TMPMgCl·LiCl | Trapping with electrophiles (e.g., I₂) | worktribe.com |

| C-H Borylation | Pyridine Ring | Iridium tris-boryl complexes | Suzuki-Miyaura cross-coupling | worktribe.com |

| C-H Activation/Annulation | Various | Ru(II), Rh(III) catalysts | Cyclization cascades | researchgate.net |

Integration of Machine Learning and AI in Computational Design and Synthesis Prediction

The synthesis and optimization of complex molecules like this compound can be accelerated through computational methods. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry for predicting molecular properties, reaction outcomes, and even entire synthetic routes. researchgate.netmdpi.com

Applications in indolizine chemistry include:

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of novel heterocyclic compounds before they are synthesized. nih.govresearchgate.net This allows researchers to prioritize the synthesis of the most promising this compound analogs.

Reactivity Prediction: ML models can predict the regioselectivity of reactions, such as C-H functionalization, on complex heterocyclic scaffolds. mdpi.com This is invaluable for planning synthetic routes that selectively modify specific positions on the indolizine ring.

Autonomous Synthesis: Robotic platforms guided by ML algorithms can perform chemical reactions and analyze outcomes, optimizing reaction conditions without human intervention. mdpi.com This technology could be used to rapidly explore the vast parameter space (catalysts, solvents, temperature) for the synthesis and functionalization of this compound.

By integrating AI and ML, chemists can reduce the time, cost, and waste associated with traditional trial-and-error approaches, leading to a more efficient discovery and development pipeline for new indolizine-based molecules. nih.gov

Investigation of Indolizine-Based Scaffolds for Advanced Materials Applications (Excluding specific device performance data)

The indolizine ring system is a highly fluorescent scaffold, a property that makes it an attractive component for advanced organic materials. chim.itrsc.org The unique electronic structure of indolizine, an isomer of indole (B1671886), results in a smaller HOMO-LUMO gap, which is advantageous for optoelectronic applications. acs.orgchemrxiv.org Research in this area focuses on understanding and tuning the fundamental material properties of indolizine derivatives.

Key areas of investigation include:

Fluorescent Emitters: Substituted 1,2-diphenylindolizines have been investigated as blue-emitting materials. nih.gov Studies focus on their photophysical properties, such as absorption, emission wavelengths, and quantum yields in both solution and solid states. The phenethyl and carboxylate groups on this compound offer handles to tune these properties and attach the scaffold to other molecular or polymeric systems.

Enhanced Thermal Stability: Functionalization of the indolizine core can significantly improve the thermal stability of the resulting materials, a critical factor for applications in organic electronics. nih.gov

Tunable Electronic Properties: The electronic structure of indolizine-based materials can be precisely modulated. Merging the indolizine core with other heterocycles, such as in indoloindolizines, allows for fine-tuning of the HOMO-LUMO gap and, consequently, the material's color, fluorescence, and charge-transport characteristics. chemrxiv.org

Scaffolds for Bioconjugation: The intrinsic fluorescence of the indolizine core makes it an ideal platform for creating polyfunctional scaffolds. These scaffolds can be derivatized with various orthogonal reactive groups for applications in bioconjugation and as fluorescent markers in biology, without the need for an external fluorophore. acs.orgnih.gov

This research positions this compound not just as a potential bioactive molecule, but as a versatile building block for the next generation of advanced functional materials.

| Indolizine Derivative Class | Investigated Property | Potential Application Area | Reference |

| 1,2-Diphenylindolizines | Blue Emission, Thermal Stability | Organic Emitters | nih.gov |

| π-Expanded Indoloindolizines | Tunable HOMO-LUMO Gap, Stability | Organic Electronics | acs.orgchemrxiv.org |

| Polyfunctional Indolizines | Intrinsic Fluorescence, Orthogonal Reactivity | Biological Tools, Fluorescent Markers | acs.orgnih.gov |

Advanced Spectroscopic Characterization Techniques for Deeper Structural and Electronic Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for rational design and application. While standard techniques provide basic characterization, advanced spectroscopic and computational methods offer deeper insights. zenodo.orglew.ro

Multidimensional NMR Spectroscopy: Detailed one- and two-dimensional NMR analyses (e.g., COSY, HSQC, HMBC) are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex substituted indolizines. rsc.orgcapes.gov.br Dynamic NMR spectroscopy can also be used to study rotational barriers, for example, around the N-CO bond in indolizine-2-carboxamides, providing information on molecular conformation and rigidity. rsc.org

Single Crystal X-ray Diffraction: This technique provides the definitive molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state. nih.govnih.gov For example, analysis of indolizine-derived pentathiepines revealed that the C-C bond lengths within the five-membered ring strongly support its aromatic character. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. nih.gov These methods can predict molecular geometries, calculate core electron binding energies, and simulate UV-vis absorption spectra, providing a deeper understanding of the electronic structure and photophysical properties of indolizine derivatives. nih.govresearchgate.net For instance, calculations have been used to rationalize the photophysical properties and high fluorescence quantum yields of indolizine and its analogs. acs.org

The synergy between advanced spectroscopic experiments and high-level computational studies is critical for building a comprehensive picture of the structure-property relationships in the this compound family, guiding future synthetic and applicative efforts.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing phenethyl indolizine-7-carboxylate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Key synthetic strategies include cyclization of substituted indoles or indolizines with phenethyl groups under reflux conditions. For example, nucleophilic substitution reactions using brominated indolizines (e.g., 7-bromoindolizine) with phenethyl alcohol in polar aprotic solvents (e.g., DMF) at 80–100°C yield carboxylate derivatives . Optimization involves adjusting reaction time (30–60 minutes), solvent choice (e.g., acetonitrile for higher yields), and catalysts (e.g., Pd/C for cross-coupling reactions). Analytical validation via LC-MS and ¹H-NMR is critical .

Q. How can structural characterization of this compound derivatives be systematically validated?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methoxy or phenethyl groups) via chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 398 [M+H]+ for ethyl derivatives) .

- X-ray Crystallography : Resolve ambiguities in bicyclic indolizine frameworks .

Q. What are the common biological screening assays for this compound derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .

- Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ values) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or phospholipase A2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar indolizine derivatives?

- Methodological Answer : Contradictions often arise from minor structural variations (e.g., halogen vs. methoxy substituents). For example:

- Case Study : Methyl 2-bromo-8-methoxyindolizine-7-carboxylate shows enhanced antimicrobial activity compared to non-brominated analogs due to increased electrophilicity .

- Approach : Perform comparative SAR studies using standardized assays and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : Focus on:

- Lipophilicity Adjustment : Introduce polar groups (e.g., carboxylic acids) to improve solubility. For example, ethyl 7-oxo derivatives exhibit better bioavailability than methyl esters .

- Metabolic Stability : Incorporate trifluoromethyl groups (as in imidazo[1,2-a]pyridine analogs) to resist CYP450-mediated degradation .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable LogP (2–4) and low hepatotoxicity risk .

Q. How can researchers address low yields in multi-step syntheses of indolizine derivatives?

- Methodological Answer : Key improvements include:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute protocols for ethyl 3-substituted indolizines) .

- Flow Chemistry : Minimizes side reactions in oxidation/reduction steps .

- Purification : Use recrystallization (ethyl acetate/hexane) or preparative HPLC to isolate high-purity products (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.